molecular formula C13H14BrNO2S B3165329 4-bromo-N-isopropylnaphthalene-1-sulfonamide CAS No. 898642-26-7

4-bromo-N-isopropylnaphthalene-1-sulfonamide

Cat. No.: B3165329
CAS No.: 898642-26-7
M. Wt: 328.23 g/mol
InChI Key: UYAYBYCSMMGZEX-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropylnaphthalene-1-sulfonamide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromine atom, an isopropyl group, and a sulfonamide group attached to a naphthalene ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isopropylnaphthalene-1-sulfonamide typically involves the following steps:

    Bromination: The naphthalene ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Sulfonation: The brominated naphthalene is then subjected to sulfonation using sulfuric acid or a sulfonating agent to introduce the sulfonamide group.

    Isopropylation: Finally, the sulfonated compound is reacted with isopropylamine to introduce the isopropyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropylnaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-N-isopropylnaphthalene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-isopropylnaphthalene-1-sulfonamide involves its interaction with molecular targets and pathways within biological systems. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom and isopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methylnaphthalene-1-sulfonamide
  • 4-Bromo-N-ethylnaphthalene-1-sulfonamide
  • 4-Bromo-N-propylnaphthalene-1-sulfonamide

Uniqueness

4-Bromo-N-isopropylnaphthalene-1-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of functional groups in this compound provides distinct properties that make it valuable for various research applications.

Properties

IUPAC Name

4-bromo-N-propan-2-ylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S/c1-9(2)15-18(16,17)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAYBYCSMMGZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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